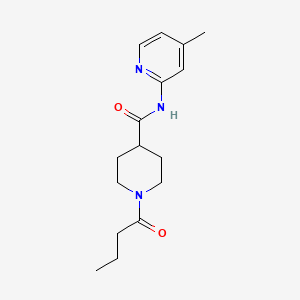
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule antagonist of the orexin 2 receptor (OX2R). Orexin receptors are G-protein coupled receptors that are involved in the regulation of sleep-wake cycles, feeding behavior, and reward processing. JNJ-42165279 has shown potential as a therapeutic agent for the treatment of sleep disorders, addiction, and obesity.
作用机制
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide is a selective antagonist of the OX2R, which blocks the binding of orexin A and B to the receptor. Orexin signaling is involved in the regulation of sleep-wake cycles, feeding behavior, and reward processing. By blocking the OX2R, 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide can modulate these processes and potentially improve sleep quality, reduce drug-seeking behavior, and decrease food intake.
Biochemical and Physiological Effects:
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been shown to increase slow-wave sleep, decrease wakefulness, and reduce drug-seeking behavior. 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has also been shown to decrease food intake and body weight in obese animals. These effects suggest that 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide may be a promising therapeutic agent for the treatment of sleep disorders, addiction, and obesity.
实验室实验的优点和局限性
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has limitations as well. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the specific mechanisms underlying its effects on sleep, addiction, and obesity are still being investigated.
未来方向
There are several future directions for research on 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide. First, clinical trials are needed to determine its safety and efficacy in humans. Second, further studies are needed to elucidate the specific mechanisms underlying its effects on sleep, addiction, and obesity. Third, 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide could be tested in combination with other therapies to determine its potential synergistic effects. Finally, additional studies could investigate the potential use of 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide in other disorders, such as anxiety and depression.
合成方法
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The purity and yield of the product can be optimized by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been shown to improve sleep quality, reduce drug-seeking behavior, and decrease food intake. These findings suggest that 1-butyryl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide may be a promising candidate for the treatment of sleep disorders, addiction, and obesity.
属性
IUPAC Name |
1-butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-4-15(20)19-9-6-13(7-10-19)16(21)18-14-11-12(2)5-8-17-14/h5,8,11,13H,3-4,6-7,9-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRXNKQFBWIAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

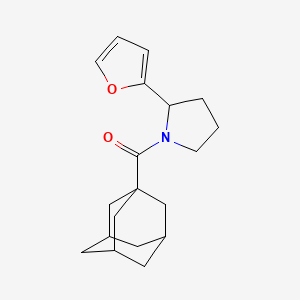
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6040294.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)

amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6040313.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)
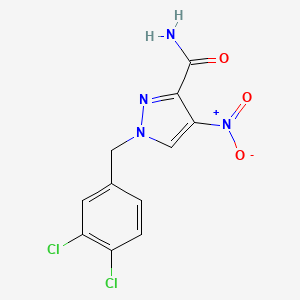

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)
![N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6040361.png)
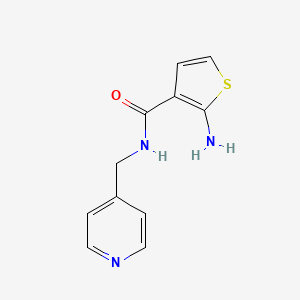
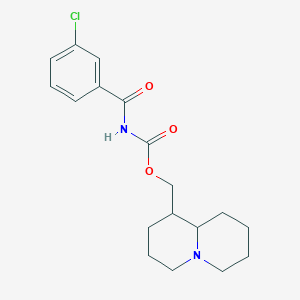
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040378.png)